molecular formula C18H12O B14710878 Benzo[c]phenanthren-4-ol CAS No. 22717-96-0

Benzo[c]phenanthren-4-ol

Cat. No.: B14710878
CAS No.: 22717-96-0
M. Wt: 244.3 g/mol
InChI Key: UIJNBWRDXZXYJI-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-4-ol is a polycyclic aromatic hydrocarbon with the chemical formula C18H12O It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthren-4-ol typically involves the functionalization of benzo[c]phenanthrene. One common method is the hydroxylation of benzo[c]phenanthrene using oxidizing agents. For instance, the reaction of benzo[c]phenanthrene with a suitable oxidizing agent like potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions involving the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzo[c]phenanthren-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[c]phenanthren-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of benzo[c]phenanthren-4-ol involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the formation of DNA adducts, which can cause mutations and potentially lead to carcinogenesis. Additionally, the compound can interact with proteins, affecting their function and leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: Benzo[c]phenanthren-4-ol is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with biological molecules and provides a handle for further chemical modifications .

Properties

CAS No.

22717-96-0

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[g]phenanthren-4-ol

InChI

InChI=1S/C18H12O/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11,19H

InChI Key

UIJNBWRDXZXYJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)O

Origin of Product

United States

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